2,6-Dichlorodiphenylamine
CAS No.: 15307-93-4
Cat. No.: VC21335295
Molecular Formula: C12H9Cl2N
Molecular Weight: 238.11 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 15307-93-4 |
---|---|
Molecular Formula | C12H9Cl2N |
Molecular Weight | 238.11 g/mol |
IUPAC Name | 2,6-dichloro-N-phenylaniline |
Standard InChI | InChI=1S/C12H9Cl2N/c13-10-7-4-8-11(14)12(10)15-9-5-2-1-3-6-9/h1-8,15H |
Standard InChI Key | HDUUZPLYVVQTKN-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)NC2=C(C=CC=C2Cl)Cl |
Canonical SMILES | C1=CC=C(C=C1)NC2=C(C=CC=C2Cl)Cl |
Appearance | Yellow Solid |
Melting Point | 50-51°C |
Chemical Identity and Physical Properties
2,6-Dichlorodiphenylamine, also known as 2,6-dichloro-N-phenylaniline, is an organic compound with the molecular formula C₁₂H₉Cl₂N. This compound is structurally characterized as a derivative of diphenylamine where two chlorine atoms are substituted at the 2 and 6 positions of one of the phenyl rings. The presence of these chlorine substituents significantly influences the compound's chemical behavior and applications.
Basic Chemical Information
The compound possesses several identifiers that are important for its recognition in chemical databases and literature:
Property | Value |
---|---|
IUPAC Name | 2,6-dichloro-N-phenylaniline |
CAS Registry Number | 15307-93-4 |
Molecular Formula | C₁₂H₉Cl₂N |
Molecular Weight | 238.11 g/mol |
InChI Key | HDUUZPLYVVQTKN-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)NC2=C(C=CC=C2Cl)Cl |
These identifiers provide standardized ways to reference the compound across different chemical databases and research publications .
Physical Characteristics
2,6-Dichlorodiphenylamine exists as a solid at room temperature. While specific data on melting point and boiling point is limited in the provided sources, the compound's physical characteristics are influenced by its aromatic structure and the presence of chlorine atoms, which contribute to intermolecular forces affecting its physical properties.
Synthesis Methodologies
Several synthetic routes have been developed for the preparation of 2,6-dichlorodiphenylamine, with varying levels of efficiency, yield, and environmental impact. The patent information reveals detailed methodologies for its preparation.
Acylation-Esterification-Rearrangement Route
One of the most industrially viable methods for synthesizing 2,6-dichlorodiphenylamine involves a three-step process:
-
Acylation Reaction: Phenylamine (aniline) reacts with chloroacetyl chloride in a toluene solvent to obtain 2-chloroacetyl phenylamine toluene solution .
-
Esterification Reaction: The product from the first step is combined with 2,6-dichlorophenol, sodium or potassium carbonate, and a quaternary ammonium salt type phase transfer catalyst in the same reaction system to produce a toluene solution of N-benzyl-2-(2,6-dichloro phenoxy) acetamide .
-
Rearrangement Reaction: A strong base (sodium hydroxide or potassium hydroxide) is added to the system, followed by heating and refluxing to facilitate a rearrangement reaction, which upon post-treatment yields 2,6-dichlorodiphenylamine .
This method offers several advantages including shorter reaction duration, higher yield, lower cost, and reduced environmental impact. The use of a quaternary ammonium salt type phase transfer catalyst in the esterification reaction enhances the catalytic effect significantly .
Alternative Synthetic Approaches
Historical approaches to the synthesis of 2,6-dichlorodiphenylamine include:
-
Ullmann aryl amination using bromobenzene and 2,6-dichloroaniline (2,6-DCA) .
-
Ullmann reaction and decarboxylation using o-chlorobenzoic acid and 2,6-DCA .
-
Synthesis starting from pimelinketone through organophosphorus compound-catalyzed chlorination, followed by condensation with aniline to form Schiff bases, which then undergo dehydrochlorination and aromatization .
These older methods have generally been superseded by more efficient processes that offer better yields, higher quality products, and more economical production pathways.
Chemical Reactivity and Reactions
2,6-Dichlorodiphenylamine exhibits chemical behavior characteristic of aromatic amines with halogen substituents. The compound's reactivity is influenced by the electron-withdrawing effects of the chlorine atoms and the nucleophilic properties of the secondary amine group.
Key Reaction Patterns
The compound can undergo various chemical transformations:
-
Substitution Reactions: The chlorine atoms can be replaced by other functional groups under appropriate conditions.
-
N-Functionalization: The secondary amine group can participate in reactions with electrophiles to form N-substituted derivatives.
-
Oxidation and Reduction: The aromatic rings and amine functionality can undergo oxidation or reduction with suitable reagents.
Applications and Significance
2,6-Dichlorodiphenylamine has several important applications that stem from its unique chemical structure and properties.
Pharmaceutical Applications
The most significant application of 2,6-dichlorodiphenylamine is as a key intermediate in the synthesis of diclofenac sodium, a potent non-steroidal anti-inflammatory drug (NSAID) with antipyretic and analgesic properties . Diclofenac sodium is widely used in clinical practice for the treatment of pain, inflammation, and various rheumatic conditions.
Antimicrobial Properties
Research indicates that 2,6-dichlorodiphenylamine possesses anti-Candida albicans activity, suggesting potential applications in antimicrobial research and development . This property opens possibilities for its use in developing antifungal agents.
Research Developments and Future Perspectives
The ongoing research into 2,6-dichlorodiphenylamine focuses on improving synthesis methods, exploring new applications, and enhancing our understanding of its chemical and biological properties.
Synthesis Optimization
Recent patent developments, such as those described in CN103113236A, demonstrate continued interest in optimizing the synthesis of 2,6-dichlorodiphenylamine to achieve higher yields, better quality, and more environmentally friendly production methods . The use of phase transfer catalysts and the development of streamlined synthetic routes represent significant advances in this area.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume